molecular formula C11H13N3O2S B6157102 methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate CAS No. 869802-26-6

methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B6157102
CAS No.: 869802-26-6
M. Wt: 251.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-(dimethylamino)thiophene with a suitable pyridine derivative in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with the use of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • 4-(Dimethylamino)pyridine
  • Thieno[2,3-c]pyridine derivatives

Uniqueness

Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is unique due to its dual amino functionalities and the thieno[2,3-c]pyridine core. This structure imparts distinct electronic properties and reactivity, making it valuable in various synthetic and medicinal applications .

Properties

CAS No.

869802-26-6

Molecular Formula

C11H13N3O2S

Molecular Weight

251.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.